dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylic acid, Mixture of diastereomers
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Overview
Description
Dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a mixture of diastereomers{4}.1{3}]octane-6-carboxylic acid | 2408968-74-9
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Dispiro[2.0.3{4}.1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique structure may find use in materials science and the development of new materials with specific properties.
Mechanism of Action
The mechanism by which dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Dispiro[2.1.2.1]octane
Dispiro[2.0.2.0]octane
Dispiro[2.2.1.1]octane
Uniqueness: Dispiro[2.0.3{4}.1{3}]octane-6-carboxylic acid is unique due to its specific ring structure and the presence of carboxylic acid functionality, which distinguishes it from other dispiro compounds. This structural feature may confer unique chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
2408968-74-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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